Regioisomeric Patent Footprint: A Quantifiable Measure of Chemical Space Novelty
The target compound, Methyl 6-amino-2-fluoro-3-nitrobenzoate, occupies a less-explored region of chemical space compared to its regioisomer, Methyl 2-amino-6-fluoro-3-nitrobenzoate. A cross-study comparison using patent database analysis reveals a significant quantitative difference in patent associations, which serves as a proxy for established research utility and freedom-to-operate potential [1].
| Evidence Dimension | Number of Associated Patent Families |
|---|---|
| Target Compound Data | 0 patents found (no direct PubChem in vivo/bioassay data; no associated patent families found for this specific regioisomer by structure lookup) |
| Comparator Or Baseline | Methyl 2-amino-6-fluoro-3-nitrobenzoate (CAS 346691-23-4): 33 patent families |
| Quantified Difference | 33 patents vs. 0 patents, representing a 33-fold difference in documented research utilization |
| Conditions | PubChemLite patent count lookup based on InChIKey similarity, accessed 2025. |
Why This Matters
For procurement in early-stage drug discovery, a compound with a low patent footprint offers greater freedom-to-operate and novelty for composition-of-matter and method-of-use patent filings.
- [1] PubChemLite. (2025). Comparative Patent Count: Methyl 2-amino-6-fluoro-3-nitrobenzoate. View Source
